![molecular formula C10H8N2S3 B14288147 2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate CAS No. 124772-61-8](/img/structure/B14288147.png)
2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate is a chemical compound classified as a benzothiazole derivative It is known for its unique structure, which includes a benzothiazole ring bonded to an ethyl thiocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate typically involves the reaction of 2-aminobenzothiazole with ethyl thiocyanate under specific conditions. One common method includes the use of a condensation reaction where 2-aminobenzothiazole is reacted with ethyl thiocyanate in the presence of a suitable catalyst and solvent . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to a thiol or other reduced forms.
Substitution: The thiocyanate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(Thiocyanomethylthio)benzothiazole: Similar structure but with a thiocyanomethyl group instead of an ethyl thiocyanate group.
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide: Contains a hydrazide group, offering different reactivity and applications.
Uniqueness
2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate is unique due to its specific combination of a benzothiazole ring and an ethyl thiocyanate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
CAS No. |
124772-61-8 |
|---|---|
Molecular Formula |
C10H8N2S3 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)ethyl thiocyanate |
InChI |
InChI=1S/C10H8N2S3/c11-7-13-5-6-14-10-12-8-3-1-2-4-9(8)15-10/h1-4H,5-6H2 |
InChI Key |
YLNOULGXBDFIAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCSC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


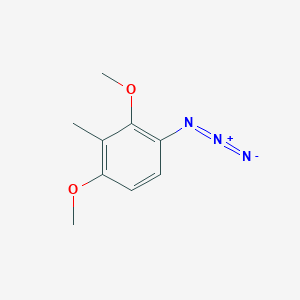

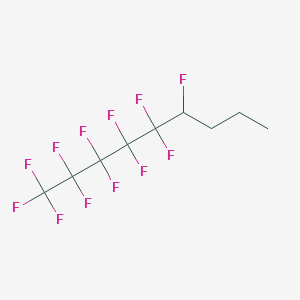



![2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide](/img/structure/B14288118.png)
![2-methyl-N-[(2S)-1-[[(2S)-1-[[(2S)-1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanimidate](/img/structure/B14288125.png)
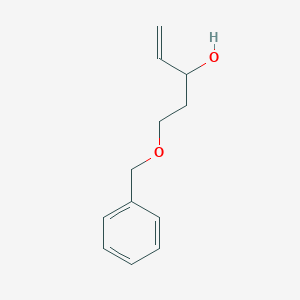
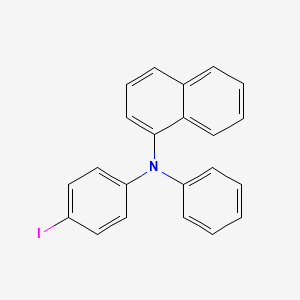
![2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol](/img/structure/B14288141.png)
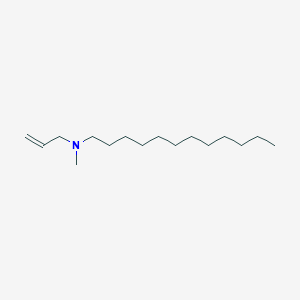
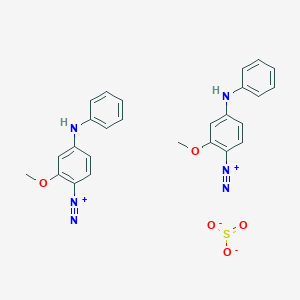
![4-Methoxy-5-[(oct-1-en-3-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14288153.png)
